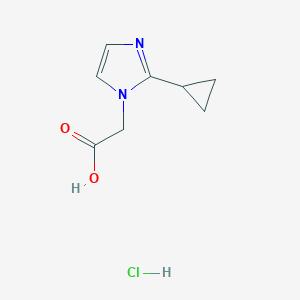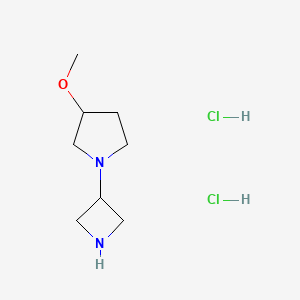
1-(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)ethan-1-ol
Vue d'ensemble
Description
This compound, also known as 1-(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)ethan-1-ol, is a chemical with the molecular formula C12H18ClN3O . It is closely related to 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol and 1-(6-chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid .
Synthesis Analysis
The synthesis of this compound can be achieved through a reaction involving 4,6-dichloro-2-methylpyrimidine and piperidin-4-ol in the presence of N,N-diisopropylethylamine . The reaction mixture is stirred at room temperature for 72 hours, after which the solvent is removed in vacuo .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The pyrimidine ring is substituted with a chlorine atom and a methyl group, while the piperidine ring is substituted with a hydroxyl group and an ethyl group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its melting point is between 210 and 212 degrees Celsius . The molecular weight of this compound is 255.74 g/mol.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have developed synthetic routes and conducted structural analysis of compounds related to "1-(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)ethan-1-ol." For instance, Shahinshavali et al. (2021) discussed an alternative route to synthesize a closely related compound by coupling between specific carboxamide and ethan-1-ol derivatives, highlighting the chemical versatility and potential for modification of this chemical class Shahinshavali et al., 2021. Similarly, Merugu et al. (2010) explored microwave-assisted synthesis techniques to create piperidine-containing pyrimidine derivatives, which emphasize the efficiency of synthesis methods for these complex molecules Merugu et al., 2010.
Molecular Structure Analysis
The molecular structure and conformation of related compounds have been studied extensively. For example, the crystal and molecular structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomeric compounds were determined, showing the importance of conformational differences in the crystal structures Odell et al., 2007. This research highlights the structural diversity and potential for forming stable crystal structures in this chemical class.
Safety and Hazards
Propriétés
IUPAC Name |
1-[1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-8(17)10-3-5-16(6-4-10)12-7-11(13)14-9(2)15-12/h7-8,10,17H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIJBXULUVNGRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(CC2)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B1474164.png)

![(2S)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol](/img/structure/B1474166.png)
![(1R,2R)-2-[(3-fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474168.png)



![3-Cyclopropylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1474174.png)

![N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1474176.png)

